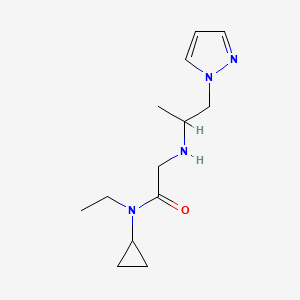
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone is a chemical compound that has been extensively studied in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a variety of biological effects, including the ability to inhibit certain enzymes and signaling pathways. In
Mécanisme D'action
The mechanism of action of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to work by binding to the active site of enzymes and preventing their activity. It may also have an effect on signaling pathways within cells, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone are varied. It has been shown to have an effect on cell proliferation, apoptosis, and differentiation. It may also have an effect on the immune system, although more research is needed to fully understand this effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes. However, one of the limitations of this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound to minimize the risk of exposure.
Orientations Futures
There are several future directions for research on 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone. One area of interest is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of interest is the use of this compound in drug discovery, as it may be a valuable starting point for the development of new therapeutics. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in various biological processes.
Méthodes De Synthèse
The synthesis of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone involves several steps. The starting material is 2-pyrrolidinone, which is reacted with 1-pyrazol-1-ylpropan-2-amine to form an intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product. The yield of this synthesis method is generally high, and the purity of the final product can be easily assessed using standard analytical techniques.
Applications De Recherche Scientifique
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications. One of the primary uses of this compound is in the study of enzyme inhibition. It has been shown to inhibit several enzymes, including protein kinases and phosphodiesterases. This makes it a valuable tool for studying the role of these enzymes in various biological processes.
Propriétés
IUPAC Name |
2-(1-pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-11(10-16-8-4-5-14-16)13-9-12(17)15-6-2-3-7-15/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDMXQQGETRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

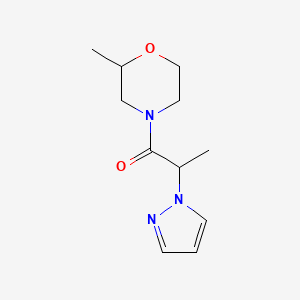
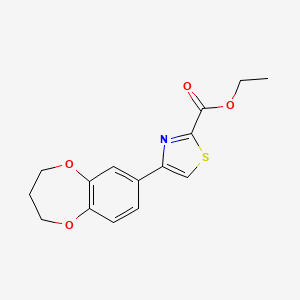
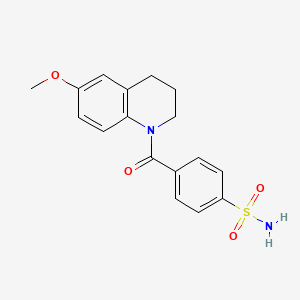
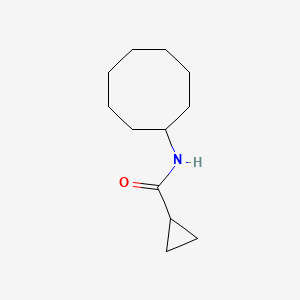
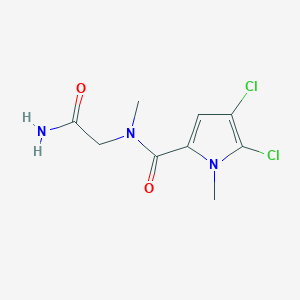
![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
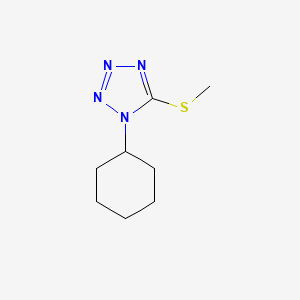
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)
